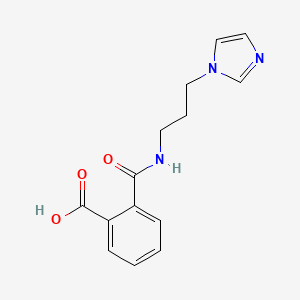

N-(3-Imidazol-1-yl-propyl)-phthalamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-imidazol-1-ylpropylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-13(11-4-1-2-5-12(11)14(19)20)16-6-3-8-17-9-7-15-10-17/h1-2,4-5,7,9-10H,3,6,8H2,(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGDDLIEAZVTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645009 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Cyclization to Phthalimide:the Mechanism for the Conversion of the Phthalamic Acid to the Phthalimide is More Complex and is a Topic of Detailed Study. Computational Investigations on the Analogous Conversion of Phthalanilic Acid Have Shown That the Reaction Proceeds Via a Two Step, Addition Elimination Pathway.nih.gov

Step 1 (Cyclization/Addition): The first step is an intramolecular nucleophilic attack by the amide nitrogen atom on the carboxylic acid's carbonyl carbon. This forms a five-membered ring and generates a neutral tetrahedral intermediate (a carbinolamine or gem-diol structure).

Studies have shown that solvents like glacial acetic acid can act as a bifunctional catalyst in this process. nih.gov A single molecule of acetic acid can facilitate the reaction by simultaneously acting as a proton donor (to the leaving hydroxyl group) and a proton acceptor (from the attacking amide nitrogen), thereby lowering the energy barrier of the transition state through a cyclic hydrogen-bonded complex. nih.gov While this specific mechanism has been detailed for N-phenylphthalanilic acid, the fundamental principles are directly applicable to the cyclization of N-(3-Imidazol-1-yl-propyl)-phthalamic acid. Furthermore, various transition-metal and organocatalytic systems have been developed to promote phthalimide (B116566) formation under different conditions, offering alternative mechanistic pathways. rsc.orgnih.gov

Advanced Spectroscopic and Structural Characterization

Advanced Analytical Techniques for Structural Purity and Phase Analysis (e.g., SEM-EDS for derived complexes)

Scanning Electron Microscopy coupled with Energy Dispersive X-ray Spectroscopy (SEM-EDS) is a powerful technique for the characterization of metal complexes derived from N-(3-Imidazol-1-yl-propyl)-phthalamic acid. While SEM provides high-resolution images of the surface morphology and particle size of the synthesized complexes, EDS allows for the elemental analysis of the material. unca.eduresearchgate.net

In the context of metal complexes formed with this ligand, SEM images can reveal the crystalline nature, shape, and size distribution of the coordination polymer or MOF particles. This is crucial for understanding the material's properties and potential applications. researchgate.netnih.gov

EDS analysis complements the SEM imaging by providing qualitative and quantitative information about the elemental composition of the sample. For a metal complex of this compound, EDS would be used to confirm the presence of the coordinated metal ion, as well as the carbon, nitrogen, and oxygen from the ligand. This confirms the successful formation of the metal complex and can provide information about the metal-to-ligand ratio, which is essential for determining the stoichiometry of the complex. unca.eduresearchgate.net

Reactivity, Chemical Behavior, and Mechanistic Insights

Acid-Base Properties and Protonation States in Various Media

The acid-base characteristics of N-(3-Imidazol-1-yl-propyl)-phthalamic acid are complex, owing to the presence of both an acidic carboxylic acid group and a basic imidazole (B134444) ring. The protonation state of the molecule is highly dependent on the pH of the surrounding medium.

The imidazole ring in N-alkylimidazoles is basic, with the pKa of the conjugate acid of N-methylimidazole being approximately 6.95. researchgate.net The N-propyl group is expected to have a similar electronic effect, suggesting the pKa of the imidazolium (B1220033) ion of the title compound will be in a similar range. The carboxylic acid group of the phthalamic acid moiety is acidic. For comparison, phthalic acid itself is a dibasic acid with pKa values of 2.89 and 5.51. nih.govresearchgate.net

Based on these values, the protonation states of this compound in different aqueous media can be predicted:

In strongly acidic media (pH < 2): Both the imidazole ring and the carboxylic acid group will be protonated, resulting in a cationic species.

In moderately acidic to neutral media (pH ~ 3-6): The carboxylic acid will be deprotonated to a carboxylate, while the imidazole ring will exist in equilibrium between its protonated (imidazolium) and neutral forms. The molecule will likely exist as a zwitterion in this pH range.

In alkaline media (pH > 8): The carboxylic acid will be deprotonated, and the imidazole ring will be in its neutral, unprotonated form, resulting in an anionic species.

Table 1: Estimated pKa Values and Protonation States

| Functional Group | Estimated pKa | Protonation State at pH 1 | Protonation State at pH 7 | Protonation State at pH 10 |

| Imidazolium Ion | ~7.0 | Protonated | Equilibrium | Neutral |

| Carboxylic Acid | ~3-4 | Neutral | Deprotonated | Deprotonated |

Chemical Stability and Degradation Pathways under Diverse Conditions

The chemical stability of this compound is influenced by factors such as pH, temperature, and the presence of other chemical species. The primary degradation pathways are expected to involve the hydrolysis of the amide bond and potential degradation of the imidazole ring under harsh conditions.

Phthalamic acids are known to be susceptible to hydrolysis, which can proceed via two main pathways: cyclization to form phthalimide (B116566) and the corresponding amine, or direct hydrolysis to phthalic acid and the amine. Studies on the hydrolysis of phthalamic acid derivatives have shown that the rate of these reactions is highly pH-dependent.

A significant consideration for this compound is the potential for intramolecular catalysis of the amide bond hydrolysis by the neighboring imidazole ring. The imidazole group can act as a general base or a nucleophile, facilitating the attack of water on the amide carbonyl group. researchgate.netacs.org This intramolecular assistance can lead to an enhanced rate of degradation compared to phthalamic acid derivatives lacking such a catalytic group.

The imidazole ring itself is generally stable but can undergo degradation under strong oxidizing conditions, such as ozonolysis, leading to the formation of smaller molecules like formamide (B127407) and formate. epfl.ch Phthalic acid is also known to be sensitive to extreme heat and can react violently with strong oxidizing agents like nitric acid. noaa.gov

Table 2: Potential Degradation Pathways

| Condition | Potential Degradation Pathway | Major Products |

| Acidic/Basic Hydrolysis | Intramolecularly catalyzed hydrolysis of the amide bond | Phthalic acid and 1-(3-aminopropyl)-1H-imidazole |

| Thermal Stress | Decomposition | Phthalic anhydride (B1165640) and other degradation products |

| Strong Oxidation | Ring opening of imidazole and phthalic acid | Formamide, formate, and other oxidation products |

Reactivity Towards Electrophilic and Nucleophilic Species

The reactivity of this compound towards electrophiles and nucleophiles is governed by the distinct reactive sites within the molecule.

Reactivity with Electrophiles:

The imidazole ring is the primary site for electrophilic attack. The N-3 nitrogen of the imidazole ring possesses a lone pair of electrons and is nucleophilic. It can react with a variety of electrophiles, such as alkyl halides and acyl chlorides, to form N-acylated or N-alkylated imidazolium salts. The C-5 position of the imidazole ring is also susceptible to electrophilic substitution, though it is generally less reactive than the N-3 position. nih.govyoutube.com

The carboxylate form of the phthalamic acid moiety can also act as a nucleophile, reacting with electrophiles at the oxygen atoms.

Reactivity with Nucleophiles:

The primary site for nucleophilic attack is the carbonyl carbon of the amide group in the phthalamic acid moiety. Nucleophiles such as hydroxide (B78521) ions, alkoxides, or amines can attack this carbon, leading to the cleavage of the amide bond and the formation of phthalic acid or its derivatives and 1-(3-aminopropyl)-1H-imidazole. As mentioned previously, the imidazole ring within the same molecule can act as an intramolecular nucleophile, facilitating this reaction. lookchem.com

N-acyl imidazoles, which could be formed by intramolecular cyclization, are known to be moderately reactive electrophiles themselves, readily undergoing reaction with various nucleophiles. nih.gov

Reaction Kinetics and Proposed Mechanistic Frameworks for Transformations

The kinetics of the transformations of this compound, particularly its hydrolysis, are expected to be complex and pH-dependent.

The hydrolysis of the amide bond can proceed through several mechanistic pathways. In acidic solution, the reaction is likely to be catalyzed by hydrogen ions, which protonate the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

In neutral or slightly basic solutions, the intramolecular catalysis by the imidazole ring is expected to play a significant role. The imidazole can act as a general base, accepting a proton from a water molecule as it attacks the amide carbonyl, thereby increasing the nucleophilicity of the water molecule. Alternatively, the imidazole can act as a nucleophile, directly attacking the amide carbonyl to form a tetrahedral intermediate, which then breaks down to products. Studies on similar systems have shown that imidazole can be an efficient catalyst for the lactonization of hydroxyamides, a process analogous to the cyclization of phthalamic acids. lookchem.com

The reaction of imidazole with electrophiles, such as benzoyl fluoride (B91410) in acetonitrile, has been shown to be first-order in the electrophile and of mixed second and third order in imidazole, suggesting a complex mechanism involving multiple imidazole molecules in the transition state. rsc.org The kinetics of the reaction of this compound with electrophiles would likely be influenced by the steric and electronic effects of the propyl-phthalamic acid substituent.

Coordination Chemistry and Metal Complexation Studies

Design and Synthesis of N-(3-Imidazol-1-yl-propyl)-phthalamic Acid as a Ligand

The rational design of this compound as a ligand is centered on its bifunctional nature. It combines a heterocyclic N-donor (imidazole) and an O-donor (carboxylate) group, bridged by a flexible aliphatic chain. This flexibility allows the ligand to adopt various conformations, enabling it to coordinate to metal centers in multiple ways, including acting as a chelating agent or as a bridging linker to form extended polymeric structures. The synthesis is typically achieved through a straightforward reaction between phthalic anhydride (B1165640) and 3-(1H-imidazol-1-yl)propanamine.

Chelation Modes and Ligand Properties (e.g., Imidazole-N, Carboxyl-O Coordination)

This compound possesses two primary coordination sites: the lone pair of electrons on one of the nitrogen atoms of the imidazole (B134444) ring and the negatively charged oxygen atoms of the carboxylate group. This allows for several potential chelation and bridging modes.

Imidazole-N Coordination: The imidazole ring is a classic N-donor in coordination chemistry. The nitrogen atom at the 3-position (N3) of the imidazole ring typically acts as the donor site, coordinating to the metal center.

Carboxyl-O Coordination: The carboxylate group can coordinate to a metal ion in several ways:

Monodentate: Only one of the two oxygen atoms binds to a single metal center.

Bidentate Chelating: Both oxygen atoms bind to the same metal center, forming a stable chelate ring.

Bidentate Bridging: The two oxygen atoms bind to two different metal centers, linking them together.

The combination of these donor sites allows the ligand to act as a versatile linker. For instance, in coordination polymers involving the similar linker 3-(1H-imidazol-1-yl)propanoate, the zinc(II) metal centers are connected to two imidazole nitrogens and two carboxylate groups from four different linkers, demonstrating a classic bridging behavior that extends the structure into higher dimensions. chemrxiv.org In lanthanide complexes with a related imidazole-biphenyl-carboxylate ligand, the carboxylate group has been shown to coordinate in a κ²O,O′ bidentate-chelating fashion. nih.govmdpi.com The flexibility of the propyl chain in this compound is crucial, as it allows the donor groups to orient themselves to satisfy the geometric preferences of various metal ions.

Synthesis of Transition Metal Complexes and Coordination Compounds

The synthesis of transition metal complexes with this compound and its analogues is generally accomplished by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, acetates) in an appropriate solvent system. Solvothermal methods or simple room temperature stirring can be employed.

For example, a series of complexes with a closely related ligand, N-(3-imidazol-1-yl-propyl)-1,8-naphthalimide (L), were synthesized with various divalent metal ions such as Zn(II), Cd(II), Hg(II), Mn(II), and Co(II). rsc.org The synthesis typically involves the reaction of the ligand with the corresponding metal chloride or thiocyanate (B1210189) salt in a solvent like methanol (B129727) or acetonitrile. Similarly, coordination polymers of zinc(II) have been prepared by combining aqueous solutions of 3-(1H-imidazol-1-yl)propanoate ligands and zinc(II) salts, leading to the precipitation of the coordination polymer. chemrxiv.org These synthetic strategies are directly applicable to this compound for the generation of a wide array of new coordination compounds.

Structural Analysis of Synthesized Metal Complexes

Crystal Structures and Coordination Geometries

Studies on analogous ligands provide significant insight into the expected crystal structures and coordination geometries. For metal complexes involving the N-(3-imidazol-1-yl-propyl) moiety, both tetrahedral and octahedral geometries are common.

Tetrahedral Geometry: In complexes such as [ZnL₂Cl₂] and [CdL₂Cl₂] (where L is N-(3-imidazol-1-yl-propyl)-1,8-naphthalimide), the metal center is coordinated by two nitrogen atoms from two separate ligands and two chloride ions, resulting in a distorted tetrahedral geometry. rsc.org Similarly, in zinc(II) coordination polymers with 3-(1H-imidazol-1-yl)propanoate, the zinc atoms adopt a tetrahedral geometry, each connected to two imidazole nitrogens and two carboxylate groups. chemrxiv.org

Octahedral Geometry: For larger ions or in the presence of additional ligands, octahedral coordination is observed. For instance, manganese and cobalt form distorted octahedral complexes with the formula [ML₄(SCN)₂]·2CH₃CN, where four ligands coordinate to the metal center in the equatorial plane and two thiocyanate ions occupy the axial positions. rsc.org A cadmium complex, [CdL₃(SCN)₂DMF]·DMF, also exhibits a distorted octahedral geometry. rsc.org

The flexibility of the propyl chain allows the ligand to adopt bent or twisted conformations to accommodate the preferred coordination sphere of the metal ion. rsc.org

The table below summarizes representative coordination geometries found in complexes with ligands structurally related to this compound.

| Metal Ion | Ancillary Ligand(s) | Coordination Number | Geometry | Example Compound | Source |

| Zn(II) | Cl⁻ | 4 | Distorted Tetrahedral | [Zn(L)₂Cl₂] | rsc.org |

| Cd(II) | Cl⁻ | 4 | Distorted Tetrahedral | [Cd(L)₂Cl₂] | rsc.org |

| Zn(II) | - | 4 | Tetrahedral | Zinc(II) 3-(1H-imidazol-1-yl)propanoate polymer | chemrxiv.org |

| Mn(II) | SCN⁻ | 6 | Distorted Octahedral | [Mn(L)₄(SCN)₂] | rsc.org |

| Co(II) | SCN⁻ | 6 | Distorted Octahedral | [Co(L)₄(SCN)₂] | rsc.org |

| Cd(II) | SCN⁻, DMF | 6 | Distorted Octahedral | [Cd(L)₃(SCN)₂DMF] | rsc.org |

| Eu(III) | NO₃⁻ | 10 | Distorted bicapped square antiprism | [Eu(HL)₂(NO₃)₃] | nih.gov |

| (L = N-(3-imidazol-1-yl-propyl)-1,8-naphthalimide; HL = 4′-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid) |

Characterization of Metal-Ligand Bonding and Electronic Configurations

The nature of the metal-ligand bond and the electronic configuration of the metal center are investigated using a combination of spectroscopic and magnetic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand. A shift in the stretching frequency of the carboxylate group (C=O) upon complexation provides clear evidence of its interaction with the metal ion. Similarly, changes in the vibrational modes of the imidazole ring can indicate its coordination to the metal center.

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-orbital splitting and the coordination geometry. For instance, the d⁹ configuration of Cu(II) often leads to Jahn-Teller distortions in its coordination sphere, which can be observed spectroscopically. mdpi.com

Magnetic Susceptibility Measurements: This technique is used to determine the number of unpaired electrons in a metal complex, thereby confirming its oxidation state and electronic configuration (e.g., high-spin vs. low-spin).

Supramolecular Architectures in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a bridging ligand makes it an excellent candidate for constructing multi-dimensional supramolecular structures such as Metal-Organic Frameworks (MOFs) and coordination polymers. nih.gov

In these extended networks, the ligand connects multiple metal centers, propagating the structure in one, two, or three dimensions. The flexibility of the propyl linker can lead to the formation of fascinating topologies, including interpenetrated frameworks. For example, zinc(II) and the related 3-(1H-imidazol-1-yl)propanoate ligand form a 2D network of 32-membered rings, which are further connected by crystal water chains to form a 3D network. chemrxiv.org The final architecture is influenced by factors such as the coordination preference of the metal ion, the metal-to-ligand ratio, the reaction solvent, and temperature.

The supramolecular structure is often further stabilized by non-covalent interactions, such as hydrogen bonding and π–π stacking. Hydrogen bonds can form between the N-H group of a protonated imidazole, the amide N-H, or coordinated water molecules and the carboxylate oxygen atoms of adjacent units, linking individual chains or layers into a more robust, higher-dimensional framework. nih.gov

Based on the conducted research, there is no specific scientific literature available detailing the coordination chemistry, solid-state structures, or magnetic properties of metal complexes derived solely from the compound “this compound.”

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly adhering to the provided outline for this specific molecule. The search results discuss general principles of coordination chemistry and provide details on related but distinct chemical compounds, which falls outside the explicit scope of the user's request.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the electronic and structural properties of molecules. Calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311++G(d,p) or 6-31G*, which defines the mathematical functions used to describe the electron orbitals. nih.govresearchgate.net

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-(3-Imidazol-1-yl-propyl)-phthalamic acid, this process would reveal key structural parameters.

The imidazole (B134444) ring is an aromatic, planar heterocycle. irjweb.com The flexible three-carbon propyl chain connecting the imidazole ring to the phthalamic acid group allows for multiple conformations, which can be analyzed to find the global energy minimum. The phthalamic acid portion itself has a defined structure, with the amide and carboxylic acid groups positioned ortho to each other on the benzene (B151609) ring.

Theoretical calculations for the analogous compound 1-[3-(1H-imidazol-1-yl)propyl]-3-phenylthiourea reveal bond lengths and angles for the shared imidazol-propyl structure that provide a model for this compound. uantwerpen.be For instance, the C-N bond lengths within the imidazole ring show double bond character, and the bond angles are consistent with a five-membered heterocyclic ring. uantwerpen.be The geometry is stabilized by intramolecular interactions, which can be elucidated through further analysis.

Table 1: Selected Theoretical Geometric Parameters of an Analogous Imidazole Moiety Data derived from studies on 1-[3-(1H-imidazol-1-yl)propyl]-3-phenylthiourea. uantwerpen.be

| Parameter | Bond/Angle | Theoretical Value (Å or °) |

| Bond Length | C3-N4 | 1.3158 Å |

| Bond Length | N4-C5 | 1.3853 Å |

| Bond Angle | N4-C3-N2 | 112.5° |

| Bond Angle | N4-C5-C6 | 110.8° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In molecules with donor-acceptor characteristics, charge transfer often occurs from the HOMO, typically localized on the electron-donating group, to the LUMO, localized on the electron-accepting group.

For this compound, the electron-rich imidazole and benzene rings are expected to contribute significantly to the HOMO, while the carbonyl groups of the phthalamic acid moiety would likely be the primary location of the LUMO. DFT calculations on similar imidazole derivatives confirm this trend, showing the HOMO distributed over the imidazole ring and the LUMO on other parts of the molecule. irjweb.comorientjchem.org The energy gap for a related imidazole derivative was calculated to be 4.4871 eV, indicating significant potential for intramolecular charge transfer and high chemical reactivity. irjweb.com

Table 2: Theoretical Frontier Orbital Energies and Related Parameters Data based on representative imidazole derivatives. irjweb.com

| Parameter | Symbol | Typical Value (eV) |

| HOMO Energy | EHOMO | -6.2967 |

| LUMO Energy | ELUMO | -1.8096 |

| Energy Gap | ΔE | 4.4871 |

| Hardness | η | 2.2449 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The map illustrates the charge distribution by color-coding: red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are favorable for nucleophilic attack. orientjchem.orgnih.gov Green and yellow regions represent intermediate or near-zero potential.

In this compound, the MEP map would be expected to show:

Negative Regions (Red/Yellow): Concentrated around the electronegative nitrogen atom of the imidazole ring (specifically the N3 atom), the oxygen atoms of the two carbonyl groups, and the oxygen of the hydroxyl group in the carboxylic acid. orientjchem.org These are the primary sites for hydrogen bonding and electrophilic interactions.

Positive Regions (Blue): Located around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the proton of the amide (N-H) group. These sites are susceptible to nucleophilic attack. orientjchem.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by studying the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would likely reveal significant intramolecular charge transfer interactions. Key interactions would include:

Delocalization of lone pair (LP) electrons from the nitrogen and oxygen atoms to adjacent anti-bonding orbitals (π* or σ*).

Hyperconjugative interactions between the π orbitals of the aromatic rings (imidazole and benzene) and the σ* orbitals of adjacent single bonds.

Spectroscopic Property Predictions and Validation against Experimental Data

DFT calculations are highly effective for predicting vibrational spectra (Infrared and Raman). uantwerpen.be By computing the vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. Although these calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using a scaling factor to achieve excellent agreement with experimental data. researchgate.net

For this compound, theoretical predictions would identify characteristic vibrational modes:

C=O Stretching: Strong absorptions corresponding to the amide and carboxylic acid carbonyl groups.

N-H and O-H Stretching: Bands associated with the amide and carboxylic acid groups.

C-H Stretching: Aromatic and aliphatic C-H vibrations.

C=C and C=N Stretching: Vibrations within the imidazole and benzene rings.

Comparing these predicted spectra with experimentally obtained IR and Raman spectra is a crucial step for validating the computed molecular structure. uantwerpen.beresearchgate.net

Theoretical Modeling of Reaction Pathways and Ligand Interaction Mechanisms

Computational modeling can be extended to investigate the formation of this compound and its potential interactions with biological targets.

Reaction Pathways: The synthesis of this compound involves the reaction between 3-(1H-imidazol-1-yl)propan-1-amine and phthalic anhydride (B1165640). nih.gov Theoretical modeling can simulate this reaction pathway, calculating transition state energies and activation barriers to understand the reaction mechanism and kinetics. This approach helps in optimizing reaction conditions for higher yields.

Ligand Interaction Mechanisms: Many biologically active molecules containing an imidazole ring function by coordinating to a metal ion in an enzyme's active site or by forming hydrogen bonds with amino acid residues. nih.gov Molecular docking, a computational technique, can be used to predict how this compound might bind to a specific protein receptor. researchgate.net These models can identify key interactions, such as the imidazole nitrogen acting as a metal ligand or hydrogen bond acceptor, and the carboxyl and amide groups acting as hydrogen bond donors or acceptors. nih.govnih.gov Such studies are fundamental in rational drug design for predicting the binding affinity and orientation of a ligand within a target's binding pocket.

Applications in Chemical Science and Technology

Role as a Synthetic Intermediate or Building Block in Organic Synthesis

The imidazole (B134444) moiety is a crucial heterocyclic scaffold widely utilized as a building block for synthesizing a diverse range of biologically active compounds. imp.kiev.ua The presence of the imidazole ring, combined with a flexible propyl linker and a reactive phthalamic acid group, positions N-(3-Imidazol-1-yl-propyl)-phthalamic acid as a valuable synthetic intermediate. Organic chemists can leverage its distinct functional groups to construct more complex molecular architectures.

The imidazole ring can be alkylated at the N-3 position, while the carboxylic acid group can undergo various transformations such as esterification, amidation, or reduction. imp.kiev.ua For instance, similar structures like imidazol-1-yl-acetic acid hydrochloride are recognized as key intermediates in the synthesis of important pharmaceuticals like zoledronic acid. doaj.org This highlights the utility of the imidazol-yl-alkanoic acid framework in constructing target molecules.

The synthesis of derivatives often involves multi-step processes. For example, the synthesis of related imidazole derivatives can start from the N-alkylation of imidazole itself, using reagents like tert-butyl chloroacetate, followed by subsequent chemical modifications. doaj.org The phthalamic acid portion of the molecule can be synthesized by reacting a primary amine, in this case, 1-(3-aminopropyl)imidazole, with phthalic anhydride (B1165640). This reaction provides a straightforward entry to the title compound, which can then be used in further synthetic elaborations.

The versatility of imidazole-containing building blocks is further demonstrated in their use for creating compounds with applications ranging from antifungal agents to components of ionic liquids. researchgate.netmdpi.com The strategic placement of functional groups in this compound allows for its incorporation into larger, multifunctional molecular scaffolds designed for specific applications in medicinal chemistry and materials science. mdpi.com

| Precursor/Intermediate Class | Key Functional Groups | Synthetic Utility | Example Product Class | Reference |

|---|---|---|---|---|

| Imidazole-alkanoic acids | Imidazole ring, Carboxylic acid | Backbone for pharmaceuticals | Bisphosphonates (e.g., Zoledronic acid) | doaj.org |

| N-alkylated Imidazoles | Imidazole ring, Alkyl chain | Precursors for functionalized heterocycles | Bioactive molecules, Ionic liquids | imp.kiev.uaresearchgate.net |

| Phthalamic Acids | Carboxylic acid, Amide | Used in synthesis of dyes, polymers | pH-sensitive materials | nih.gov |

Catalytic Applications in Chemical Transformations

The imidazole and carboxylate functionalities within this compound make it a prime candidate for use as a ligand in coordination chemistry and catalysis. The nitrogen atoms of the imidazole ring act as strong σ-donors, while the carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate), making the molecule a potentially versatile chelating or bridging ligand.

In catalysis, ligands are crucial for stabilizing metal centers and tuning their electronic and steric properties to control reactivity and selectivity. Imidazole-containing ligands have been successfully employed in a wide range of catalytic systems. mdpi.comresearchgate.net For instance, N-heterocyclic carbene (NHC) palladium complexes, which can be derived from imidazole precursors, are highly effective in homogeneous catalysis. researchgate.net

This compound can act as a bidentate or tridentate ligand, coordinating to a metal center through the imidazole nitrogen, the amide oxygen, and the carboxylate oxygen. This chelation can form stable metal complexes suitable for various catalytic transformations. In homogeneous catalysis, such complexes can be dissolved in the reaction medium, offering high activity and selectivity. mdpi.com

For heterogeneous catalysis, the ligand can be anchored to a solid support, such as silica (B1680970) gel or a polymer resin. sigmaaldrich.com This immobilization facilitates catalyst separation from the products and allows for catalyst recycling, a key principle of green chemistry. ijprt.org The propyl chain provides a flexible spacer for such grafting, while the imidazole and carboxylate groups provide the necessary coordination sites for the active metal.

The structure of a ligand profoundly influences the performance of a metal catalyst. Modifications to the ligand framework can alter the steric environment around the metal center and its electronic properties, thereby modulating catalytic activity and selectivity. nih.gov

The phthalamic acid moiety in this compound introduces steric bulk, which can influence the substrate's approach to the catalytic center, potentially enhancing selectivity in reactions like asymmetric synthesis. Furthermore, the electronic nature of the phthaloyl group can withdraw or donate electron density, subtly tuning the reactivity of the metal.

Research on related systems, such as chelating N-heterocyclic carbene palladium complexes, has shown that modifying N-substituents and the chelate ring size has a strong effect on catalytic activity and enantioselectivity in reactions like asymmetric allylic alkylation. researchgate.net Similarly, the specific structure of this compound, with its defined linker length and functional groups, can be expected to impart specific properties to a catalytic system, allowing for the fine-tuning of its performance for a desired chemical transformation.

Materials Science Applications

The unique chemical characteristics of this compound make it a valuable precursor for the design of advanced functional materials, particularly those that respond to environmental stimuli or possess tailored nanoscale architectures.

The compound contains two distinct pH-responsive units: the imidazole ring and the phthalamic acid group. The imidazole ring can be protonated under acidic conditions, acquiring a positive charge. The phthalamic acid group is known to be labile, undergoing hydrolysis to phthalic acid and the corresponding amine, a process that can be accelerated by changes in pH.

This dual pH-sensitivity can be exploited in the creation of "smart" polymeric materials, such as hydrogels or micelles. By incorporating this molecule or its derivatives as monomers or cross-linkers into a polymer chain, materials can be designed to swell, shrink, or release an encapsulated payload in response to specific pH triggers. For example, the protonation of the imidazole units at low pH could induce electrostatic repulsion, causing a hydrogel to swell. Conversely, the hydrolysis of the phthalamic acid linkage could lead to the degradation of the polymer network and the controlled release of an active agent. Such materials are of great interest for applications in drug delivery and biotechnology. nih.gov

The ability of this compound to act as a bifunctional ligand makes it an excellent building block for coordination polymers and metal-organic frameworks (MOFs). mdpi.com In these materials, metal ions or clusters are linked together by organic ligands to form extended one-, two-, or three-dimensional networks.

The imidazole and carboxylate groups can coordinate to different metal centers, enabling the formation of complex, porous architectures. Such materials are being extensively investigated for applications in gas storage, separation, and catalysis. nih.gov The specific geometry and functionality of this compound can be used to direct the assembly of these nanoscale structures and to impart specific chemical properties to the internal pores of the material. For example, adamantane-based ligands with both azole and carboxylate functions have been used to create novel coordination polymers. mdpi.com Similarly, this compound can contribute to the development of novel functional nanomaterials with tailored properties for sustainable technologies. nih.govmdpi.com

| Material Type | Key Feature of Precursor | Resulting Property | Potential Application | Reference |

|---|---|---|---|---|

| pH-Sensitive Polymers | Imidazole & Phthalamic Acid groups | Responsive swelling/degradation | Controlled Drug Release | nih.gov |

| Coordination Polymers/MOFs | Bifunctional Ligand (N- & O-donors) | Porous Nanoscale Architecture | Gas Storage, Catalysis | mdpi.comnih.gov |

| Functionalized Nanoparticles | Surface grafting capability | Modified surface chemistry | Targeted delivery, Sensing | nih.govmdpi.com |

Chemical Sensing and Recognition Systems

Currently, there is a lack of specific, publicly available scientific literature detailing the application of This compound in the development of chemical sensing and recognition systems. While the imidazole moiety is a well-known component in the design of various chemical sensors due to its coordination properties and ability to participate in hydrogen bonding, research explicitly focusing on this particular phthalmic acid derivative for sensing applications has not been reported in peer-reviewed journals or patents.

The fundamental components of this molecule, namely the imidazole ring and the carboxylic acid group (after potential hydrolysis of the amide), suggest theoretical potential for the detection of specific analytes. Imidazole and its derivatives are known to coordinate with a variety of metal ions, and the carboxylic acid group can act as a binding site or a signaling unit. However, without experimental data, any discussion of its sensing capabilities, selectivity, sensitivity, or detection limits remains speculative.

Future research would be necessary to explore whether this compound or its derivatives could be integrated into sensor platforms such as electrochemical sensors, fluorescent probes, or colorimetric assays for the detection of metal ions, anions, or small organic molecules.

Corrosion Inhibition Studies

As of the current body of scientific literature, there are no specific studies focused on the evaluation of This compound as a corrosion inhibitor.

The field of corrosion science has extensively investigated imidazole and its derivatives for the protection of various metals and alloys in corrosive environments, particularly in acidic media. The protective action of these compounds is generally attributed to the presence of the imidazole ring, which contains nitrogen heteroatoms with lone pairs of electrons and an aromatic π-system. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.

Numerous studies have demonstrated the effectiveness of various imidazolium-based ionic liquids, pyrazole (B372694) derivatives, and other complex imidazole-containing molecules as corrosion inhibitors for steel, copper, and aluminum. For instance, research on related compounds has shown that they can act as mixed-type inhibitors, suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions. The efficiency of these inhibitors is often evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

While the molecular structure of this compound possesses the key functional groups—an imidazole ring and a phthalamic acid moiety—that suggest potential corrosion inhibiting properties, there is no empirical data to substantiate this. Detailed research, including weight loss measurements, electrochemical studies, and surface analysis, would be required to determine its inhibition efficiency, adsorption mechanism, and practical utility as a corrosion inhibitor. Without such studies, no data tables or detailed research findings can be presented.

Conclusion and Future Research Directions

Summary of Key Findings and Scientific Contributions

A thorough review of available scientific literature indicates no specific studies focused on the synthesis, characterization, or application of N-(3-Imidazol-1-yl-propyl)-phthalamic acid. While research exists on related compounds containing the imidazole (B134444) or phthalamic acid moieties, direct scientific contributions of the named compound are not documented. The imidazole ring is a well-known component in many biologically active molecules, and phthalamic acids are recognized as intermediates in the synthesis of various compounds, including phthalimides. However, the specific combination and properties of this compound have not been a subject of published research.

Unexplored Research Avenues and Persistent Challenges

The primary and most significant challenge concerning this compound is the fundamental lack of any published research. This absence presents a clear and open field for initial exploratory studies.

Unexplored Research Avenues include:

Synthesis and Characterization: The most immediate research avenue is the development of a reliable and efficient synthetic route to produce this compound. Following synthesis, comprehensive characterization using modern analytical techniques (such as NMR, IR, and mass spectrometry) would be essential to establish its definitive structure and purity.

Physicochemical Properties: Basic physicochemical properties, including solubility, melting point, and stability under various conditions, are completely unknown. Determining these parameters would be a foundational step for any further investigation.

Biological Screening: Given the biological relevance of both the imidazole and phthalamic acid functional groups, a broad biological screening of this compound is a logical next step. This could involve assays to evaluate its potential antimicrobial, antifungal, anticancer, or enzymatic inhibitory activities.

Coordination Chemistry: The presence of the imidazole nitrogen atoms and the carboxylic acid group makes this molecule a potential ligand for coordination with metal ions. Investigating its ability to form metal complexes could open avenues in catalysis or materials science.

The principal challenge is the complete lack of foundational data, requiring any research to start from the very beginning.

Potential for Further Chemical Development and Novel Applications

The potential for further development of this compound is entirely speculative at this stage but can be inferred from the known properties of its constituent parts.

Derivative Synthesis: The phthalamic acid structure provides a reactive handle for further chemical modifications. For instance, dehydration could lead to the corresponding phthalimide (B116566), a common scaffold in medicinal chemistry. The carboxylic acid could also be converted to esters or amides, creating a library of related compounds for structure-activity relationship (SAR) studies.

Prodrug Development: The carboxylic acid group could be utilized to create prodrugs of a potentially active pharmacophore, which might improve bioavailability or targeting.

Materials Science: As a bifunctional molecule, it could potentially be used as a monomer or cross-linking agent in the development of new polymers with unique properties conferred by the imidazole group, such as pH-responsiveness or metal-binding capabilities.

Q & A

What synthetic methodologies are recommended for N-(3-Imidazol-1-yl-propyl)-phthalamic acid, and how can its purity be validated?

Level: Basic

Methodological Answer:

Synthesis typically involves coupling imidazole derivatives with phthalamic acid precursors. For example, 1-(3-Aminopropyl)imidazole (a key intermediate) can be functionalized via nucleophilic substitution or amidation reactions . To ensure purity, employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) for quantitative analysis, complemented by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., imidazole C=N stretches at ~1600 cm⁻¹ and phthalamic acid carbonyl peaks at ~1700 cm⁻¹) . Mass spectrometry (MS) further validates molecular weight consistency .

How does this compound interact with plant auxin transport systems, and what experimental designs are suitable for studying this?

Level: Basic

Methodological Answer:

Phthalamic acid derivatives (e.g., N-(1-Naphthyl)phthalamic acid) are known auxin transport inhibitors, inducing pseudonodule formation in plants by disrupting polar auxin flow . To study this compound:

- Model System: Use Arabidopsis thaliana or legume mutants (e.g., non-nodulating sweetclover) for phenotypic assays.

- Dosage: Apply 10–100 µM solutions via root drench or foliar spray, monitoring root curvature or nodulation over 7–14 days .

- Control: Include untreated plants and NPA (a well-characterized inhibitor) as a positive control.

- Quantification: Measure auxin distribution using radiolabeled 3H-IAA or DR5::GUS reporter lines .

What structural characteristics of this compound influence its bioactivity, and how can they be analyzed?

Level: Advanced

Methodological Answer:

The imidazole ring and propyl linker are critical for binding to auxin transporters or enzymes. Structural insights can be derived from:

- X-ray Crystallography: Resolve the compound’s crystal structure (monoclinic P21/c space group, similar to imidazole derivatives ).

- Computational Docking: Use Schrödinger Maestro to model interactions with auxin efflux carriers (e.g., PIN proteins). Key residues (e.g., hydrophobic pockets) may bind the phthalamic acid moiety .

- SAR Studies: Synthesize analogs (e.g., varying linker length or substituents) and compare bioactivity in auxin transport assays .

How can researchers resolve contradictions in reported optimal concentrations for biological effects across studies?

Level: Advanced (Data Contradiction Analysis)

Methodological Answer:

Discrepancies (e.g., 500 mg/L vs. 2 g/L efficacy in plant studies ) arise from species-specific responses or formulation differences. To address this:

Dose-Response Curves: Test a wide range (e.g., 0.1–5 mM) in controlled hydroponic systems.

Environmental Controls: Standardize light, temperature, and nutrient conditions to minimize variability.

Bioavailability Assessment: Measure compound uptake via LC-MS/MS in plant tissues to correlate external concentration with internal levels .

Meta-Analysis: Compare results with structurally related compounds (e.g., phenyl phthalamic acid) to identify trends .

What advanced techniques are recommended for studying the compound’s pH-dependent behavior in biological systems?

Level: Advanced

Methodological Answer:

The imidazole group’s pH sensitivity (pKa ~6.8) enables pH-responsive interactions. Methodologies include:

- pH-Sensitive Polymers: Incorporate the compound into amphiphilic polymers (e.g., polyaspartamide) to study controlled release kinetics .

- Fluorescence Spectroscopy: Label with pH-sensitive probes (e.g., fluorescein) to track intracellular localization and ionization states.

- Microelectrode Ion Flux Estimation (MIFE): Measure H⁺ flux changes in root zones to assess auxin transport modulation under varying pH .

How can researchers design in vitro assays to evaluate the compound’s anti-inflammatory or antimicrobial potential?

Level: Advanced

Methodological Answer:

While direct evidence is limited, structurally related imidazole derivatives show anti-inflammatory/antibacterial activity . Suggested assays:

- Anti-Inflammatory:

- Use RAW 264.7 macrophages stimulated with LPS; measure TNF-α/IL-6 via ELISA.

- Inhibitory concentration (IC₅₀) can be determined using MTT assays .

- Antimicrobial:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.